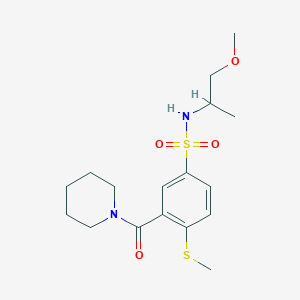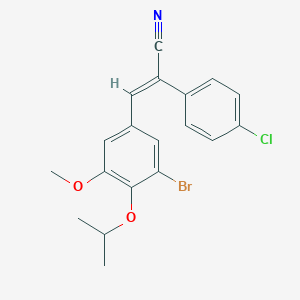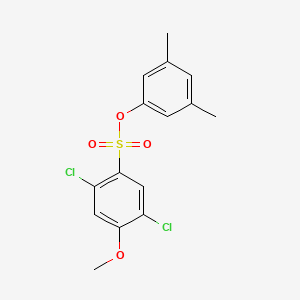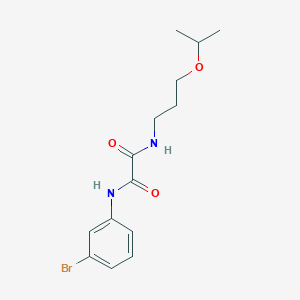![molecular formula C15H19NO3S B4627686 (Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B4627686.png)
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine
Overview
Description
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine is an organic compound that features a tert-butyl group, a 4-methoxynaphthyl group, and a sulfonylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine typically involves the reaction of tert-butylamine with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction parameters are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group on the naphthyl ring, which activates the ring towards electrophilic attack.
Oxidation and Reduction: The sulfonylamine group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogens, and sulfonating agents. Conditions typically involve acidic or neutral media.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include nitrated, halogenated, or sulfonated derivatives of the original compound.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfinamides.
Scientific Research Applications
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine involves its interaction with various molecular targets. The methoxy group on the naphthyl ring can participate in resonance stabilization, making the compound more reactive towards electrophilic substitution reactions . The sulfonylamine group can form hydrogen bonds and other interactions with biological molecules, influencing its activity in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylanisole: Similar in structure but lacks the sulfonylamine group.
tert-Butyl-4-methoxyphenol: Contains a phenol group instead of a naphthyl group.
tert-Butylamine: Lacks the naphthyl and sulfonyl groups.
Uniqueness
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine is unique due to the combination of its tert-butyl, methoxynaphthyl, and sulfonylamine groups. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
N-tert-butyl-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-10-9-13(19-4)11-7-5-6-8-12(11)14/h5-10,16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKUIMGVGGOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4627603.png)
![N-(3,4-DICHLOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4627611.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
![N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-{[5-(1-METHYL-1H-PYRAZOL-4-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4627628.png)

![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B4627681.png)
